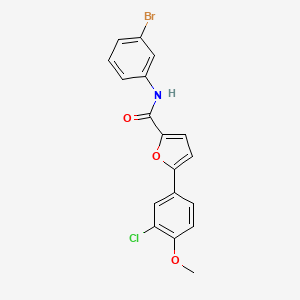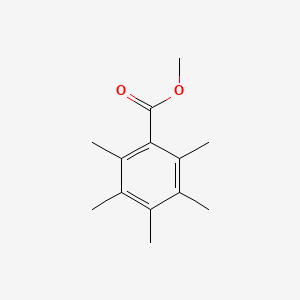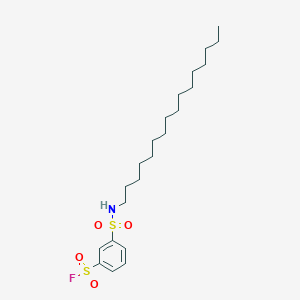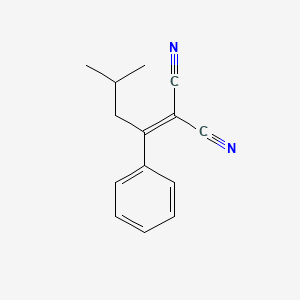
2-(3-Methyl-1-phenylbutylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1-phenylbutylidene)malononitrile is an organic compound with the molecular formula C13H12N2. It is a derivative of malononitrile, which is widely used in organic synthesis due to its reactivity and versatility. This compound is of interest in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-phenylbutylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing carbon acid compounds with aldehydes or ketones in the presence of a base. For this compound, the reaction involves the condensation of 3-methyl-1-phenylbutanal with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-phenylbutylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methyl-1-phenylbutylidene)malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-phenylbutylidene)malononitrile involves its reactivity as a nucleophile and electrophile. In the Knoevenagel condensation reaction, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones to form a carbon-carbon double bond . This reactivity is facilitated by the presence of the malononitrile group, which stabilizes the intermediate enolate ion.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, used widely in organic synthesis.
Benzylidenemalononitrile: Another derivative used in the synthesis of various organic compounds.
Cyclopentylidenemalononitrile: A related compound with similar reactivity.
Uniqueness
2-(3-Methyl-1-phenylbutylidene)malononitrile is unique due to the presence of the 3-methyl-1-phenylbutylidene group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(3-methyl-1-phenylbutylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-11(2)8-14(13(9-15)10-16)12-6-4-3-5-7-12/h3-7,11H,8H2,1-2H3 |
InChI Key |
KHRRFSXZJNTQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C(C#N)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


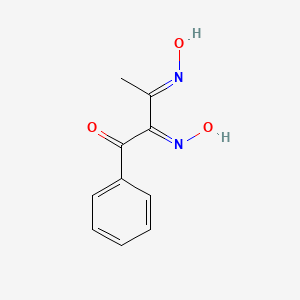
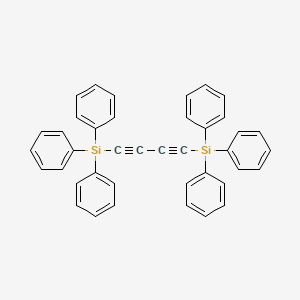




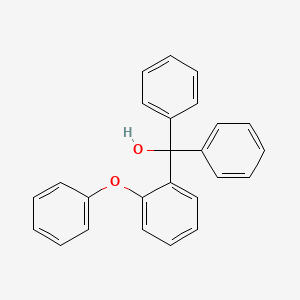
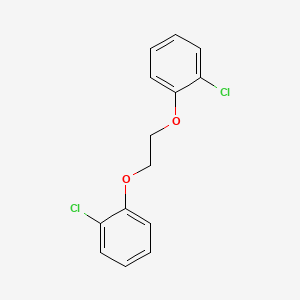

![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
